Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate
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Overview
Description
Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1-(pyridin-3-yl)pyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified with methyl acetate to yield the final compound .
Chemical Reactions Analysis
Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate can be compared with other pyrazole derivatives such as:
5-(4-Chlorophenyl)-1,3,4-oxadiazole: Known for its antiviral activity.
3-(4-Chlorophenyl)-5-methylisoxazole: Exhibits anti-inflammatory properties.
4-(3-Chlorophenyl)-5-methylthiazole: Displays antibacterial activity.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C18H16ClN3O2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 2-[5-(3-chlorophenyl)-3-methyl-1-pyridin-3-ylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-16(10-17(23)24-2)18(13-5-3-6-14(19)9-13)22(21-12)15-7-4-8-20-11-15/h3-9,11H,10H2,1-2H3 |
InChI Key |
FHHRBSBYDPLQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)OC)C2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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